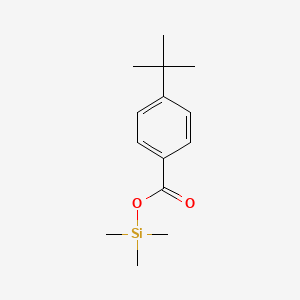
Trimethylsilyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-tert-butylbenzoate is an organic compound that features a trimethylsilyl group attached to a 4-tert-butylbenzoate moiety. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether bond can be cleaved by aqueous acids or fluoride ions to regenerate the original alcohol.
Radical Reactions: The compound can participate in radical-based reactions, such as reductions and hydrosilylation.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base to facilitate the formation of the silyl ether.
Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.
Major Products Formed
Alcohols: Formed upon hydrolysis of the silyl ether bond.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-tert-butylbenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzoic Acid: A precursor in the synthesis of Trimethylsilyl 4-tert-butylbenzoate.
Trimethylsilylacetylene: Another compound featuring a trimethylsilyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a bulky trimethylsilyl group and a 4-tert-butylbenzoate moiety. This combination imparts both chemical inertness and a large molecular volume, making it particularly useful as a protecting group in organic synthesis and in the production of specialized materials.
Propiedades
Número CAS |
25432-48-8 |
|---|---|
Fórmula molecular |
C14H22O2Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
trimethylsilyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3 |
Clave InChI |
PLYFZJPAUGYADQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



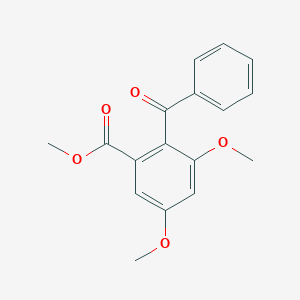

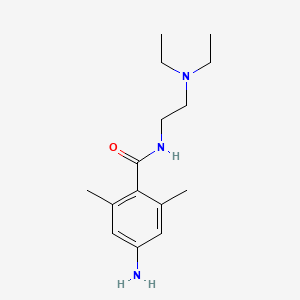
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

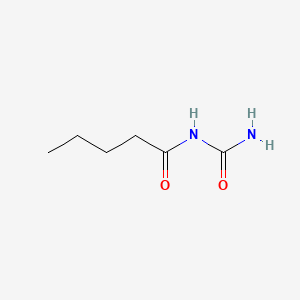
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

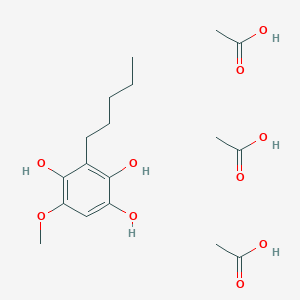
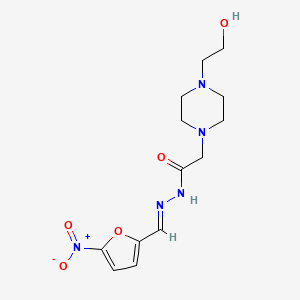
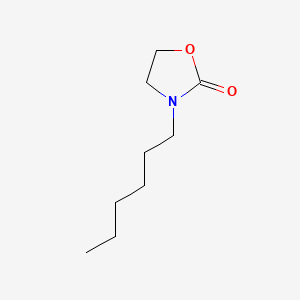

![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
